molecular formula C28H24N2O6 B2759180 2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866349-76-0

2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2759180
CAS No.: 866349-76-0
M. Wt: 484.508
InChI Key: SPOYQMHXAMEKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H24N2O6 and its molecular weight is 484.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

Researchers have developed methods for synthesizing compounds within the quinolin-5-one and quinoxaline derivatives family, exploring the cyclization reactions and their mechanisms. For example, Kim et al. (1974) described a method for synthesizing 5H-benzoxazolo[3,2-a]quinolin-5-ones by treating N-(2-hydroxyphenyl)anthranilic acid with acetic anhydride, yielding previously unreported compounds through a discussed cyclization mechanism (Kim et al., 1974).

Structural Orientation and Coordination

Kalita and Baruah (2010) investigated the structural orientations of amide derivatives, highlighting how different spatial arrangements affect anion coordination. Their work demonstrated the formation of channel-like structures through weak interactions, showcasing the structural diversity and potential utility of these compounds (Kalita & Baruah, 2010).

Properties of Amide Derivatives

The research on the structural aspects and properties of amide-containing isoquinoline derivatives by Karmakar et al. (2007) revealed how treatment with different acids leads to gel or crystalline solid formation. This study provided insights into the structural flexibility and potential applications of these compounds in material science (Karmakar et al., 2007).

Potential Biological Activities

Vlachou et al. (2023) synthesized a new compound, 2,9-dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one, through a multi-component reaction, which exhibited significant anti-lipid peroxidation activity. This discovery opens the door to exploring these compounds as potential therapeutic agents due to their biological activities (Vlachou et al., 2023).

Properties

IUPAC Name

2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c1-16-4-5-18(10-17(16)2)27(32)22-13-30(14-26(31)29-19-6-8-20(34-3)9-7-19)23-12-25-24(35-15-36-25)11-21(23)28(22)33/h4-13H,14-15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOYQMHXAMEKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.